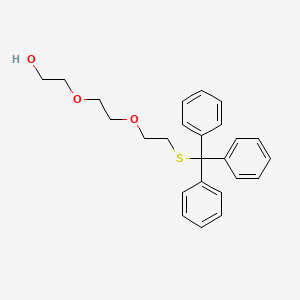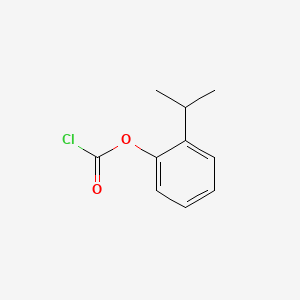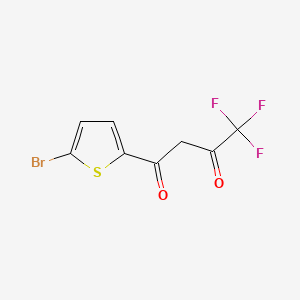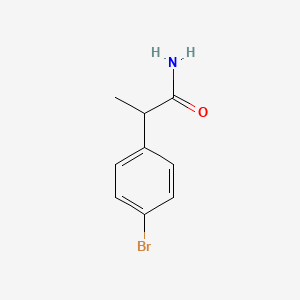
Potassium 5-fluoropyridine-3-trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 5-fluoropyridine-3-trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in Suzuki–Miyaura coupling reactions . The presence of fluorine atoms in the pyridine ring enhances its chemical properties, making it a useful building block in organic synthesis.
作用机制
Target of Action
Potassium 5-fluoropyridine-3-trifluoroborate is primarily used as a nucleophilic boronated coupling reagent . Its primary targets are aryl halides , with which it reacts to construct a carbon-carbon (C-C) bond .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where the boron compound (like this compound) and the aryl halide are brought together in the presence of a palladium catalyst . The boron compound acts as a nucleophile, donating an electron pair to form a new bond with the aryl halide .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The creation of a new C-C bond can lead to the formation of a wide range of products, depending on the specific aryl halide used .
Pharmacokinetics
Like other boron compounds, it is likely to have good stability and reactivity, making it suitable for use in various chemical reactions .
Result of Action
The primary result of the action of this compound is the formation of a new C-C bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific aryl halide used .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also have a significant impact on the reaction . Furthermore, the reaction is typically performed under thermal conditions , indicating that temperature is another important environmental factor.
准备方法
Synthetic Routes and Reaction Conditions
Potassium 5-fluoropyridine-3-trifluoroborate can be synthesized through the reaction of 5-fluoropyridine with potassium bifluoride and boron trifluoride. The reaction typically involves the following steps:
Formation of Boronic Acid: 5-fluoropyridine reacts with boron trifluoride to form the corresponding boronic acid.
Formation of Trifluoroborate Salt: The boronic acid is then treated with potassium bifluoride to yield the trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Potassium 5-fluoropyridine-3-trifluoroborate undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.
Common Reagents and Conditions
Reagents: Palladium catalysts, aryl or vinyl halides, bases such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the nature of the halide used in the reaction .
科学研究应用
Potassium 5-fluoropyridine-3-trifluoroborate has a wide range of applications in scientific research:
相似化合物的比较
Potassium 5-fluoropyridine-3-trifluoroborate can be compared with other similar compounds such as:
Potassium 2-fluoropyrimidine-5-trifluoroborate: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
Potassium phenyltrifluoroborate: This compound contains a phenyl group instead of a fluoropyridine group.
Uniqueness
The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of fluorine atoms in the pyridine ring. This makes it a valuable reagent in various chemical transformations, particularly in the synthesis of complex organic molecules .
属性
IUPAC Name |
potassium;trifluoro-(5-fluoropyridin-3-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BF4N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENIAZRKPYIAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BF4KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
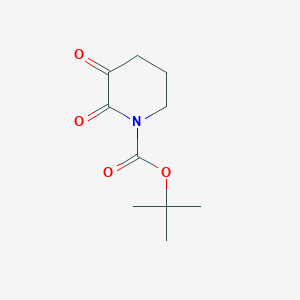
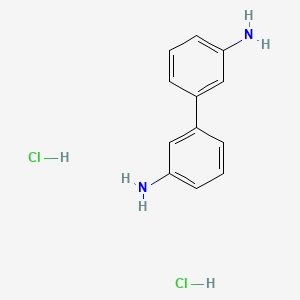
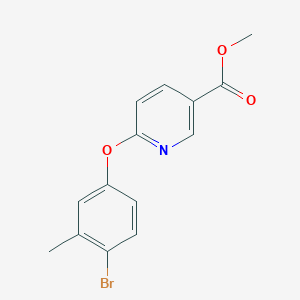
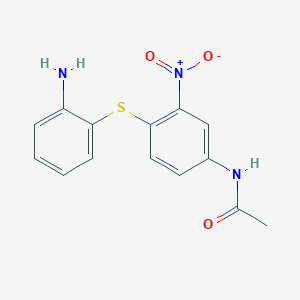
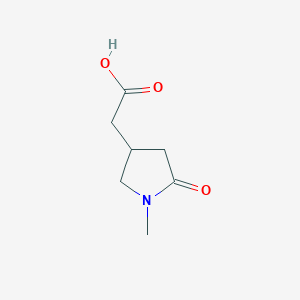
![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)
![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)
![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)
![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)
